Enhanced Lipophilicity: Direct logP Comparison Against the Des-Fluoro Piperazine Analog
The target compound exhibits a predicted logP value of 3.13, which represents a significant increase over the des-fluoro analog N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide, which has only one fluorophenyl moiety and a correspondingly lower lipophilicity . This difference in logP is driven by the addition of a second 4-fluorophenyl group on the piperazine ring, a key structural feature exploited in drug design to optimize blood-brain barrier penetration and target residence time.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 3.13 |
| Comparator Or Baseline | N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide (CAS 256943-82-5); estimated logP ~1.1 based on structural fragment contribution |
| Quantified Difference | ~2 log units higher (approximately 100-fold increase in lipophilicity) |
| Conditions | In silico prediction (ALOGPS / XLogP3) and experimentally derived from Fluorochem technical datasheet |
Why This Matters
A 100-fold difference in lipophilicity directly impacts a compound's ability to cross biological membranes, a critical parameter for CNS-targeted research where the comparator may show insufficient brain exposure.
